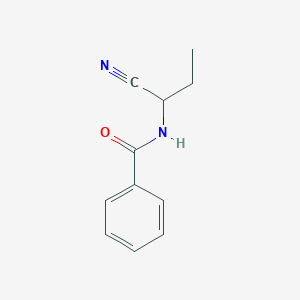
N-(1-cyanopropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanopropyl)benzamide: is an organic compound with the molecular formula C₁₁H₁₂N₂O It is characterized by the presence of a benzamide group attached to a cyanopropyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: One of the primary methods for synthesizing N-(1-cyanopropyl)benzamide involves the cyanoacetylation of amines.
Direct Treatment: Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of cyanoacetylation and direct treatment can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(1-cyanopropyl)benzamide can undergo oxidation reactions, where the cyanopropyl group may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of N-(1-aminopropyl)benzamide.
Substitution: The compound can participate in substitution reactions, particularly at the benzamide moiety, leading to the formation of various substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: N-(1-aminopropyl)benzamide.
Substitution: Substituted benzamides with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(1-cyanopropyl)benzamide is used as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in the formation of biologically active molecules .
Biology and Medicine: Its ability to form various biologically active compounds makes it a valuable intermediate in drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of N-(1-cyanopropyl)benzamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to certain proteins or enzymes and modulating their activity. The cyanopropyl group and the benzamide moiety play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- N-(1-cyclopropyl-ethyl)-N-phenyl-benzamide
- N-(1-cyclopropyl-ethyl)-4-methyl-N-phenyl-benzamide
- N-(1-cyclopropyl-ethyl)-2-methoxy-N-phenyl-benzamide
- N-(1-cyclopropyl-ethyl)-4-fluoro-N-phenyl-benzamide
- 2-chloro-N-(1-cyclopropyl-ethyl)-N-phenyl-benzamide
- 4-chloro-N-(1-cyclopropyl-ethyl)-N-phenyl-benzamide
Uniqueness: N-(1-cyanopropyl)benzamide is unique due to the presence of the cyanopropyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other benzamide derivatives, which may have different substituents and, consequently, different chemical behaviors .
Eigenschaften
IUPAC Name |
N-(1-cyanopropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-10(8-12)13-11(14)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMIRZPPHTZDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














